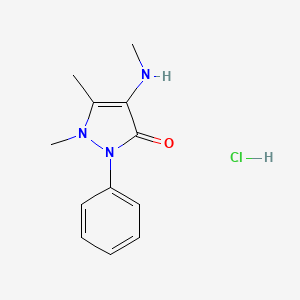

4-Methylamino antipyrine hydrochloride

Descripción

Propiedades

IUPAC Name |

1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.ClH/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10;/h4-8,13H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNONRTWOIVTAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Methylamino antipyrine hydrochloride chemical properties

An In-depth Technical Guide to 4-Methylamino antipyrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a primary active metabolite of the prodrug Metamizole (also known as Dipyrone), a pyrazolone derivative.[1][2][3][4] Metamizole is a non-steroidal anti-inflammatory drug (NSAID) widely used as a potent non-opioid analgesic and antipyretic.[2][3][5] Following administration, Metamizole is rapidly and non-enzymatically hydrolyzed in the gastrointestinal tract to form 4-Methylamino antipyrine (MAA), which is responsible for the majority of its pharmacological effects.[3][4] This compound exhibits significant analgesic, antipyretic, and comparatively weak anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, biological activity, and key experimental protocols related to this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for experimental design, formulation, and analytical method development.

| Property | Value | References |

| IUPAC Name | 1,2-dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one, monohydrochloride | [4] |

| Synonyms | 4-Methylaminophenazone HCl, Noramidopyrine HCl, Noraminopyrine HCl, Metamizole Impurity C | [4] |

| CAS Number | 856307-27-2 | [1][3][4][5] |

| Chemical Formula | C₁₂H₁₆ClN₃O (or C₁₂H₁₅N₃O · HCl) | [1][3][4] |

| Molecular Weight | 253.73 g/mol | [1][3][4][5] |

| Appearance | Solid | [4][6] |

| Purity | ≥95% | [4] |

| Solubility | Soluble in Water.[4] Soluble in various solvent systems including DMSO, PEG300, Tween-80, and saline.[7] | [4][7] |

| Storage (Powder) | 3 years at -20°C | [1] |

| Storage (In Solvent) | 6 months at -80°C; 1 month at -20°C | [7][8] |

| SMILES | O=C1N(C2=CC=CC=C2)N(C)C(C)=C1NC.Cl | [4] |

| InChI Key | NNONRTWOIVTAHL-UHFFFAOYSA-N | [4] |

Biological Activity and Signaling Pathway

4-Methylamino antipyrine (MAA) is the principal pharmacologically active metabolite of Metamizole.[3][9] Its mechanism of action is primarily centered on the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) pathway.

Mechanism of Action: MAA functions as a non-selective inhibitor of COX enzymes (COX-1, COX-2, and COX-3).[1][2] By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, such as Prostaglandin E₂ (PGE₂).[4] Prostaglandins are key mediators of inflammation, pain, and fever. The reduction in PGE₂ levels in the central and peripheral nervous systems is believed to be the primary driver of the analgesic and antipyretic effects of the compound.[4] For instance, MAA (at 0.1 mM) has been shown to inhibit PGE₂ production in isolated mouse peritoneal macrophages.[4]

Metabolic Pathway: Metamizole is a prodrug that undergoes a well-defined metabolic cascade. It is first non-enzymatically hydrolyzed to the active MAA. MAA is then further metabolized in the liver via oxidation and demethylation to other metabolites like 4-formylaminoantipyrine (FAA) and 4-aminoantipyrine (AA), which also contribute to the overall pharmacological profile.[3][10]

Experimental Protocols

Synthesis Protocols

The synthesis of 4-Methylamino antipyrine typically starts from 4-aminoantipyrine.

1. Modern Synthesis via Methylation with Dimethyl Carbonate [11] This method presents a more environmentally friendly route.

-

Raw Material: 4-aminoantipyrine (Formula I).

-

Reagents: Dimethyl carbonate (methylating agent), macroporous weakly basic styrene-type anion exchange resin (solid base).

-

Solvent/Medium: 1-methyl-3-butylimidazolium tetrafluoroborate ionic liquid.

-

Procedure: The reaction involves a one-step methylation of 4-aminoantipyrine with dimethyl carbonate. The reaction is carried out in the ionic liquid medium under the action of the solid base to yield 4-Methylamino antipyrine (Formula II).

-

Advantages: This process is described as easy to operate, yielding high product purity, and being safer and more suitable for industrialized production compared to traditional methods.[11]

2. Traditional Industrial Synthesis [11] This older method involves multiple steps.

-

Step 1: Formylation: 4-aminoantipyrine is formylated using formic acid to generate 4-(formamido group) phenazone.

-

Step 2: Methylation: The product from step 1 is then methylated using dimethyl sulfate under basic conditions to produce 4-formyl methylamino antipyrine.

-

Step 3: Hydrolysis: The formyl group is removed by sulfuric acid hydrolysis, followed by neutralization, to yield the final 4-Methylamino antipyrine product.

Analytical Protocol: Quantification in Human Plasma via HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly specific and sensitive technique for quantifying MAA in biological matrices like human plasma.[12][13]

1. Sample Preparation (Protein Precipitation) [13]

-

Objective: To remove proteins from the plasma sample that would interfere with the analysis.

-

Procedure: A small volume of human plasma (e.g., 100 µL) is mixed with a protein precipitating agent, typically acetonitrile. An internal standard (e.g., 4-Methylamino antipyrine-d3) is added before precipitation to ensure accurate quantification.[13] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the analyte and internal standard, is collected for injection into the HPLC system.

2. Chromatographic Separation [13]

-

Objective: To separate the analyte (MAA) from other components in the sample extract.

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as a YMC-Pack SIL (100 × 2.0 mm; S-5 μm), is effective.[13] Alternatively, a reverse-phase column can be used.[12]

-

Mobile Phase: An isocratic mobile phase consisting of acetonitrile, water, and formic acid is used for separation in HILIC mode.[13]

-

Flow Rate: A typical flow rate is maintained to achieve good peak shape and separation.

3. Mass Spectrometric Detection [13]

-

Objective: To detect and quantify the separated analyte with high specificity.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

MAA: m/z 218.2 → 56.2

-

MAA-d3 (Internal Standard): m/z 221.2 → 56.2

-

-

Quantification: A calibration curve is constructed using known concentrations of MAA standards. The concentration of MAA in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The linear range for this method can be from 0.100 to 20 µg/mL.[13]

References

- 1. This compound | COX | TargetMol [targetmol.com]

- 2. 4-Methylamino antipyrine | CAS#:519-98-2 | Chemsrc [chemsrc.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | COX Inhibitor | DC Chemicals [dcchemicals.com]

- 6. 4-Methylamino antipyrine | CymitQuimica [cymitquimica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. HPLC MS Method for Analysis of Metamizole and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column | SIELC Technologies [sielc.com]

- 11. CN105801487A - Preparation method of 4-methylaminoantipyrine - Google Patents [patents.google.com]

- 12. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Methylaminoantipyrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 4-Methylaminoantipyrine (MAA), a significant pharmaceutical intermediate. Detailed experimental protocols for the primary synthesis routes are presented, including the synthesis of the key precursor, 4-Aminoantipyrine (AA), from antipyrine. The guide explores three principal methodologies for the conversion of 4-Aminoantipyrine to 4-Methylaminoantipyrine: direct methylation, a three-step formylation-methylation-hydrolysis sequence, and the hydrolysis of an analgin intermediate. Furthermore, the final conversion of the free base to its hydrochloride salt is detailed. Quantitative data, including reaction yields, are systematically tabulated for comparative analysis. The synthesis workflows are visually represented through detailed diagrams to facilitate a clear understanding of the chemical processes involved.

Introduction

4-Methylaminoantipyrine (MAA), also known as noramidopyrine, is a pyrazolone derivative and a primary active metabolite of the analgesic and antipyretic drug metamizole (dipyrone). Its synthesis is of significant interest to the pharmaceutical industry for both drug development and metabolic studies. This guide offers an in-depth exploration of the established synthetic routes to 4-Methylaminoantipyrine hydrochloride, providing detailed experimental procedures and comparative data to aid researchers and drug development professionals in their work.

Synthesis of the Precursor: 4-Aminoantipyrine (AA) from Antipyrine

The common precursor for the synthesis of 4-Methylaminoantipyrine is 4-Aminoantipyrine (AA). The synthesis of AA from antipyrine is a well-established multi-step process involving nitrosation, reduction, and hydrolysis.

Experimental Protocol: Synthesis of 4-Aminoantipyrine from Antipyrine

This protocol is adapted from established industrial methods.[1]

Step 1: Nitrosation

-

Prepare a solution of antipyrine (1 equivalent) in 50% sulfuric acid. The final concentration should be 38-40% antipyrine and 11-12% sulfuric acid.

-

Simultaneously, flow the antipyrine solution and a sodium nitrite solution into a nitrosation reactor, maintaining the temperature at 45-50°C with constant stirring.

-

Monitor the reaction endpoint using iodine powder starch test paper to control the flow of the reactants.

Step 2: Reduction

-

The resulting nitroso-antipyrine solution is immediately transferred to a reduction tank containing an aqueous solution of ammonium bisulfite and ammonium sulfite.

-

Maintain the pH of the reaction mixture between 5.4 and 5.8.

Step 3: Hydrolysis and Isolation

-

After the reduction is complete, adjust the pH to 5.8-6.0.

-

Heat the mixture to 100°C and maintain for 3 hours to effect hydrolysis.

-

Cool the reaction mixture to 80°C and neutralize to a pH of 7.0-7.5 with liquid ammonia.

-

Allow the mixture to stand for stratification. The lower aqueous layer is separated and discarded.

-

The upper oily layer, containing 4-Aminoantipyrine (content >80%), is collected.

-

The oil is transferred to a crystallization tank, stirred, and cooled to induce crystallization.

-

The solid 4-Aminoantipyrine is collected by filtration.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 96% | [1] |

Synthesis of 4-Methylaminoantipyrine (MAA) from 4-Aminoantipyrine (AA)

Three primary pathways for the synthesis of MAA from AA are discussed below.

Pathway 1: Direct Methylation of 4-Aminoantipyrine

This modern approach involves a one-step methylation of 4-Aminoantipyrine.

This protocol is based on a patented method.[2]

-

In a reaction vessel, combine 4-Aminoantipyrine (1 equivalent), dimethyl carbonate (1-2 equivalents), and 1-methyl-3-butylimidazolium tetrafluoroborate ionic liquid (5-15 times the mass of 4-Aminoantipyrine).

-

Add a macroporous weakly basic styrene-type anion exchange resin as a solid base.

-

Heat the reaction mixture to a temperature between 120-180°C for 1-15 hours.

-

After the reaction is complete, cool the mixture.

-

Extract the product with toluene.

-

Concentrate the toluene extract and purify the product by column chromatography using a mixed solvent of petroleum ether and ethyl acetate (5:1 volume ratio).

| Parameter | Value | Reference |

| Molar Ratio of Dimethyl Carbonate to AA | 1-2 | [2] |

| Reaction Temperature | 120-180°C | [2] |

| Reaction Time | 1-15 hours | [2] |

Pathway 2: Formylation, Methylation, and Hydrolysis

This traditional three-step method involves the protection of the amino group by formylation, followed by methylation and subsequent deprotection.

Step 1: Formylation of 4-Aminoantipyrine to 4-Formylaminoantipyrine

A common method for formylation involves the use of formic acid or methyl formate.[1]

-

To a solution of 4-Aminoantipyrine (1 equivalent), add an excess of methyl formate or formic acid.

-

The reaction can be carried out with or without a solvent.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and isolate the 4-formylaminoantipyrine product, which may precipitate upon cooling or after removal of the excess formylating agent.

Step 2: Methylation of 4-Formylaminoantipyrine

The methylation of the formylated intermediate is typically achieved using a methylating agent like dimethyl sulfate.[2][3][4]

-

Dissolve 4-formylaminoantipyrine (1 equivalent) in a suitable solvent.

-

In the presence of a base (e.g., sodium hydroxide or sodium carbonate), add dimethyl sulfate (1-1.2 equivalents) dropwise while maintaining the temperature.

-

Stir the reaction mixture until the methylation is complete.

-

Work-up the reaction mixture to isolate the N-formyl-4-methylaminoantipyrine.

Step 3: Hydrolysis of N-Formyl-4-methylaminoantipyrine

The final step is the removal of the formyl protecting group by acid hydrolysis.[2][5]

-

Dissolve the N-formyl-4-methylaminoantipyrine from the previous step in a dilute strong acid, such as hydrochloric acid (0.5-3 N).[5]

-

Heat the mixture at a temperature between 70-150°C for a period ranging from 15 seconds to 60 minutes.[5]

-

Cool the reaction mixture and neutralize with a base to precipitate the 4-Methylaminoantipyrine free base.

-

Collect the product by filtration and purify by recrystallization.

| Step | Parameter | Value | Reference |

| Formylation | Yield | 60-70% | [6] |

| Hydrolysis | Acid Concentration | 0.5-3 N HCl | [5] |

| Hydrolysis | Temperature | 70-150°C | [5] |

| Hydrolysis | Time | 15 sec - 60 min | [5] |

Pathway 3: Hydrolysis of Analgin (Dipyrone)

4-Methylaminoantipyrine can also be obtained by the hydrolysis of metamizole sodium (Analgin).[6]

-

Dissolve metamizole sodium (1 equivalent) in an aqueous basic solution (e.g., sodium hydroxide).

-

Heat the solution to facilitate hydrolysis.

-

After the reaction is complete, cool the mixture.

-

The 4-Methylaminoantipyrine may precipitate from the solution or can be extracted with a suitable organic solvent after adjusting the pH.

-

Purify the product by recrystallization.

| Parameter | Value | Reference |

| Yield | 60% | [6] |

Formation of 4-Methylaminoantipyrine Hydrochloride

The final step is the conversion of the 4-Methylaminoantipyrine free base to its more stable hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation

A general method for the preparation of hydrochloride salts is as follows.[7]

-

Dissolve the 4-Methylaminoantipyrine free base in a suitable aprotic solvent (e.g., ethyl acetate, isopropanol).

-

To this solution, add a solution of hydrogen chloride in an organic solvent (e.g., HCl in isopropanol or gaseous HCl) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum.

Synthesis Pathway Diagrams

Synthesis of 4-Aminoantipyrine from Antipyrine

Caption: Synthesis of 4-Aminoantipyrine from Antipyrine.

Synthesis of 4-Methylaminoantipyrine from 4-Aminoantipyrine

References

- 1. CN101357903B - Novel technique for preparing 4-formyl amino antipyrine - Google Patents [patents.google.com]

- 2. CN105801487A - Preparation method of 4-methylaminoantipyrine - Google Patents [patents.google.com]

- 3. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP0058063A1 - Process for removing an n-formyl group - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of 4-Methylaminoantipyrine Hydrochloride

Abstract

4-Methylaminoantipyrine (4-MAA), commercially available as the hydrochloride salt, is the principal active metabolite of the prodrug Metamizole (Dipyrone). Metamizole is a non-opioid analgesic and antipyretic agent utilized globally for the management of pain and fever. Following administration, Metamizole undergoes rapid, non-enzymatic hydrolysis to form 4-MAA, which is responsible for the majority of its pharmacological activity. While its primary mechanism has long been attributed to the inhibition of cyclooxygenase (COX) enzymes, emerging evidence reveals a more complex and multifaceted mechanism of action involving the endocannabinoid system and Transient Receptor Potential (TRP) channels. This document provides a comprehensive technical overview of the molecular mechanisms, pharmacokinetics, and key experimental findings related to 4-Methylaminoantipyrine hydrochloride.

Introduction and Pharmacokinetics

Metamizole (MT) serves as a prodrug that is not detectable in blood serum for extended periods following administration.[1] It is rapidly hydrolyzed in the gastrointestinal tract via a non-enzymatic process to its primary active metabolite, 4-methylaminoantipyrine (4-MAA).[2][3] 4-MAA is pharmacologically the most important metabolite and possesses potent analgesic, antipyretic, and weak anti-inflammatory properties.[4][5][6]

4-MAA is further metabolized in the liver to a second active metabolite, 4-aminoantipyrine (4-AA), and two inactive metabolites, 4-formylaminoantipyrine (4-FAA) and 4-acetylaminoantipyrine (4-AAA).[1][3][7] The active metabolites, 4-MAA and 4-AA, are considered central to the therapeutic effects observed after Metamizole administration.[1][7]

Data Presentation: Pharmacokinetics

The pharmacokinetic profile of 4-MAA has been characterized in various species, demonstrating its systemic availability and persistence.

Table 1: Pharmacokinetic Parameters of 4-Methylaminoantipyrine (4-MAA) Following Metamizole Administration

| Species | Dose & Route | Cmax | T½ (Half-life) | Reference |

|---|---|---|---|---|

| Humans | 500 mg, Oral | > IC50 for COX-1/2 for 8h | 2.6 - 3.5 hours | [3][8] |

| Humans | 1000 mg, Oral | > IC50 for COX-1/2 for 12h | 2.6 - 3.5 hours | [3][8] |

| Piglets | 100 mg/kg, IM | 47.59 µg/mL | 8.57 hours | [9] |

| Dogs (NM*) | 25 mg/kg, IV | 174.84 µg/mL | 11.25 hours | [10][11] |

| Dogs (SM**) | 25 mg/kg, IV | 238.29 µg/mL | 44.44 hours | [10][11] |

*NM: Normal/Rapid Metabolizers **SM: Slow Metabolizers

Core Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism underlying the analgesic, antipyretic, and anti-inflammatory effects of 4-MAA is the inhibition of prostaglandin synthesis through the blockade of cyclooxygenase (COX) enzymes.[4][6] Prostaglandins, particularly Prostaglandin E2 (PGE2), are key mediators of pain, fever, and inflammation.[2][7]

4-MAA inhibits both COX-1 and COX-2 isoforms.[8] Unlike some non-steroidal anti-inflammatory drugs (NSAIDs), it appears to be a virtually equipotent inhibitor of both isoforms, especially as observed in ex vivo human studies.[8] This inhibition prevents the conversion of arachidonic acid into prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.

Data Presentation: COX Inhibition

The inhibitory potency of 4-MAA against COX isoforms has been quantified in various experimental systems. A notable discrepancy exists between results from purified enzymes/disrupted cells and those from intact cells, with significantly higher potency observed in intact cell systems, particularly for COX-2.

Table 2: In Vitro and Ex Vivo Inhibitory Potency (IC₅₀) of 4-MAA against COX Isoforms

| Experimental System | COX-1 IC₅₀ | COX-2 IC₅₀ | Reference |

|---|---|---|---|

| Purified Enzymes | ~150 µg/mL* | ~150 µg/mL* | [12] |

| Human Whole Blood (ex vivo) | 1.03 µM | 0.87 µM | [8] |

| Murine Macrophages (intact) | - | 12 ± 1.8 µg/mL* | [12] |

| Human Leukocytes (intact) | - | 21 ± 2.9 µg/mL* | [12] |

*Data for Metamizole, with 4-MAA being the active principle.

Expanded Mechanisms: Beyond COX Inhibition

Recent research has identified additional molecular targets that contribute to the pharmacological profile of Metamizole's active metabolites. These non-COX mechanisms may explain its potent analgesic effects, which are sometimes considered superior to those of other NSAIDs.

-

Endocannabinoid and Opioid Systems: The antihyperalgesic effect of 4-MAA has been shown to depend on the activation of cannabinoid CB2 and κ-opioid receptors.[2] The other active metabolite, 4-AA, appears to reduce PGE2-induced pain by desensitizing the TRPV1 receptor through activation of the cannabinoid CB1 receptor.[7]

-

Transient Receptor Potential (TRP) Channels: Metamizole's metabolites have a complex interaction with TRP channels.

-

TRPA1 Inhibition: Pyrazolone derivatives, including Metamizole, can inhibit the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, an ion channel expressed on nociceptors that is critical for transducing pain signals.[13]

-

TRPA1/TRPV1 Activation: Conversely, other studies suggest that the reactive nature of 4-MAA and 4-AA may lead to a redox-dependent activation of both TRPA1 and the capsaicin receptor TRPV1, which could contribute to analgesic effects through receptor desensitization.[14]

-

Experimental Protocols

Protocol 1: Ex Vivo COX-1 and COX-2 Inhibition Assay (Human Whole Blood)

This protocol is adapted from methodologies used to assess the COX-inhibitory activity of NSAIDs in a physiologically relevant matrix.

-

Blood Collection: Venous blood is drawn from healthy volunteers into heparinized tubes.

-

Incubation: Aliquots of whole blood are incubated with various concentrations of 4-MAA or vehicle control at 37°C.

-

COX-1 Activity Measurement:

-

Blood coagulation is initiated to induce platelet activation and subsequent COX-1-mediated thromboxane A2 (TXA2) synthesis.

-

After a set incubation period, plasma is separated by centrifugation.

-

The stable metabolite of TXA2, thromboxane B2 (TXB2), is quantified using a validated immunoassay (e.g., ELISA) as the index of COX-1 activity.

-

-

COX-2 Activity Measurement:

-

Whole blood aliquots are incubated with Lipopolysaccharide (LPS) for 24 hours to induce COX-2 expression in monocytes.

-

Following LPS stimulation, the samples are incubated with 4-MAA or vehicle.

-

Prostaglandin E2 (PGE2) levels in the plasma are quantified by immunoassay as the index of COX-2 activity.

-

-

Data Analysis: IC₅₀ values are calculated by plotting the percentage inhibition of TXB2 (COX-1) or PGE2 (COX-2) formation against the concentration of 4-MAA.

Protocol 2: TRP Channel Activity Assessment (Calcium Imaging)

This protocol provides a general framework for assessing the effects of 4-MAA on TRP channel activation in a heterologous expression system.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. Cells are transiently transfected with a plasmid encoding the human TRPA1 or TRPV1 channel.

-

Fluorescent Dye Loading: 24-48 hours post-transfection, the cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM) in a physiological buffer solution.

-

Baseline Measurement: Cells are placed on the stage of an inverted fluorescence microscope. Baseline intracellular calcium levels are recorded by measuring fluorescence intensity at appropriate excitation/emission wavelengths.

-

Compound Application: A baseline recording is established, after which a known TRP channel agonist (e.g., AITC for TRPA1, Capsaicin for TRPV1) is applied to elicit a calcium influx. To test for inhibition, cells are pre-incubated with 4-MAA before the agonist is added. To test for direct activation, 4-MAA is applied alone.

-

Data Acquisition and Analysis: Changes in intracellular calcium concentration are recorded over time. The magnitude of the fluorescence signal change in response to the compound application is quantified and compared to control conditions (vehicle and/or positive control agonist).

Conclusion

The mechanism of action for 4-Methylaminoantipyrine hydrochloride is more complex than simple COX inhibition. While the blockade of prostaglandin synthesis remains a central tenet of its analgesic and antipyretic activity, its pharmacological profile is significantly augmented by interactions with other critical pain-signaling pathways. The contributions of the endocannabinoid system (CB1/CB2), opioid receptors (κ-opioid), and TRP channels (TRPA1/TRPV1) underscore a multimodal mechanism. This integrated action at multiple targets likely accounts for the potent efficacy of Metamizole. For drug development professionals, understanding this multifaceted mechanism is crucial for identifying new therapeutic opportunities and for designing next-generation analgesics with improved efficacy and safety profiles.

References

- 1. arpi.unipi.it [arpi.unipi.it]

- 2. caymanchem.com [caymanchem.com]

- 3. Clinical pharmacokinetics of dipyrone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. universalbiologicals.com [universalbiologicals.com]

- 6. 4-Methylamino antipyrine | COX | Drug Metabolite | TargetMol [targetmol.com]

- 7. mdpi.com [mdpi.com]

- 8. Dipyrone elicits substantial inhibition of peripheral cyclooxygenases in humans: new insights into the pharmacology of an old analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic investigations of the marker active metabolites 4-methylamino-antipyrine and 4-amino-antipyrine after intramuscular injection of metamizole in healthy piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The TRPA1 channel mediates the analgesic action of dipyrone and pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Active metabolites of dipyrone induce a redox-dependent activation of the ion channels TRPA1 and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 4-Methylaminoantipyrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of 4-Methylaminoantipyrine Hydrochloride, a significant active metabolite of metamizole. This document outlines its solubility in various solvents, presents a comprehensive experimental protocol for solubility determination, and illustrates key experimental workflows and influencing factors through detailed diagrams.

Core Topic: Solubility Profile of 4-Methylaminoantipyrine Hydrochloride

4-Methylaminoantipyrine Hydrochloride is a pyrazolone derivative and the primary active metabolite of the non-opioid prodrug metamizole. Its solubility is a critical physicochemical property influencing its behavior in various pharmaceutical and research applications.

Quantitative Solubility Data

| Solvent | Chemical Formula | Temperature (°C) | Solubility |

| Water | H₂O | Not Specified | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Not Specified | Data not available for hydrochloride salt. The free base, 4-Methylaminoantipyrine, is soluble at ≥ 2.5 mg/mL and 50 mg/mL. |

| Ethanol | C₂H₅OH | Not Specified | Data Not Available |

| Methanol | CH₃OH | Not Specified | Data Not Available |

| Acetone | C₃H₆O | Not Specified | Data Not Available |

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of 4-Methylaminoantipyrine Hydrochloride is crucial for accurate research and development. The following section details the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.

Principle of the Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent. The method involves adding an excess amount of the solid compound to the solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique.

Materials and Equipment

-

4-Methylaminoantipyrine Hydrochloride (analytical standard)

-

Solvents of interest (e.g., water, ethanol, methanol, DMSO)

-

Volumetric flasks

-

Conical flasks with stoppers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

pH meter (for aqueous solutions)

Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of 4-Methylaminoantipyrine Hydrochloride and add it to a conical flask containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and a constant agitation speed (e.g., 150 rpm).

-

Equilibrate the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer increasing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered sample with the mobile phase to a concentration within the calibration range of the HPLC method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 4-Methylaminoantipyrine Hydrochloride of known concentrations in the mobile phase.

-

Analyze the standard solutions and the prepared sample solution using a validated HPLC method. A common method involves a C18 column with a mobile phase consisting of a mixture of methanol and a buffer (e.g., sodium acetate). Detection is typically performed using a UV detector at a wavelength of around 253 nm.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of 4-Methylaminoantipyrine Hydrochloride in the diluted sample from the calibration curve.

-

Calculate the solubility of 4-Methylaminoantipyrine Hydrochloride in the original solvent, taking into account the dilution factor.

-

Visualizing Experimental Workflows and Influencing Factors

To provide a clearer understanding of the processes and relationships involved in determining the solubility of 4-Methylaminoantipyrine Hydrochloride, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for determining the solubility of 4-Methylaminoantipyrine Hydrochloride.

Caption: Key factors influencing the solubility of 4-Methylaminoantipyrine Hydrochloride.

References

Pharmacological Profile of 4-Methylaminoantipyrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylaminoantipyrine (4-MAA), the hydrochloride salt of which is a primary active metabolite of the prodrug metamizole (dipyrone), is a non-steroidal anti-inflammatory drug (NSAID) with pronounced analgesic and antipyretic properties and comparatively weak anti-inflammatory effects.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of 4-Methylaminoantipyrine hydrochloride, including its mechanism of action, pharmacokinetics, and toxicological considerations. Detailed experimental protocols and visual representations of key pathways are included to support further research and drug development efforts.

Introduction

4-Methylaminoantipyrine, also known as noramidopyrine, is a pyrazolone derivative that constitutes the principal active moiety of metamizole.[2][4] Following administration, metamizole undergoes rapid, non-enzymatic hydrolysis in the gastrointestinal tract to form 4-MAA.[2][5] The pharmacological effects of metamizole are largely attributable to 4-MAA and its subsequent metabolite, 4-aminoantipyrine (4-AA).[6][7][8] This document delineates the core pharmacological characteristics of 4-Methylaminoantipyrine hydrochloride.

Mechanism of Action

The primary mechanism of action of 4-Methylaminoantipyrine is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins.[1][3][9] Prostaglandins, particularly prostaglandin E2 (PGE2), are key mediators of pain, fever, and inflammation.

Core Mechanisms:

-

COX Inhibition: 4-MAA acts as a non-selective inhibitor of COX-1 and COX-2, thereby reducing the production of prostaglandins.[1][3]

-

PGE2 Inhibition: By inhibiting COX, 4-MAA effectively suppresses the synthesis of PGE2. It has been demonstrated that 4-MAA (0.1 mM) inhibits the production of PGE2 in isolated mouse peritoneal macrophages.[2]

-

Cannabinoid System Interaction: The antihyperalgesic effect of 4-MAA has been linked to the activation of CB1 cannabinoid receptors.[8]

-

TRPV1 Channel Desensitization: The metabolite 4-aminoantipyrine (4-AA) has been shown to reduce PGE2-induced pain by desensitizing the TRPV1 (transient receptor potential cation channel subfamily V member 1) heat receptor, an effect mediated by the activation of CB1 receptors.[8]

Signaling Pathway of 4-Methylaminoantipyrine

Caption: Metabolic conversion of Metamizole and the inhibitory action of 4-MAA on COX enzymes.

Pharmacokinetics

4-Methylaminoantipyrine is rapidly formed from metamizole and is the major active metabolite found in plasma.[5][6][7] Its pharmacokinetic profile can vary across species.

Pharmacokinetic Parameters of 4-Methylaminoantipyrine

| Parameter | Species | Dose & Route | Value | Reference |

| Tmax (Time to Peak Concentration) | Human | Oral (Tablet) | 1.2 - 2.0 hours | [5] |

| Cmax (Peak Concentration) | Piglets | 100 mg/kg IM | 47.59 µg/mL | [1][10] |

| t1/2 (Elimination Half-life) | Human | - | 2.6 - 3.5 hours | [5] |

| Piglets | 100 mg/kg IM | 8.57 hours | [1][10] | |

| Bioavailability (from Metamizole) | Human | Oral | 85% | [5] |

| Human | Intramuscular | 87% | [5] | |

| Human | Rectal | 54% | [5] | |

| Volume of Distribution (Vd) | Human | - | ~1.15 L/kg | [5][11] |

| Protein Binding | Human | - | < 60% | [5][11] |

Note: Data is for 4-MAA following administration of the parent drug, metamizole.

Metabolism

4-MAA is further metabolized in the liver primarily into 4-formylaminoantipyrine (FAA) and 4-aminoantipyrine (AA).[3][5][6] 4-AA, which also possesses analgesic properties, is subsequently acetylated to 4-acetylaminoantipyrine (AAA).[5][6] These four metabolites account for approximately 60% of the administered dose of metamizole excreted in the urine.[5]

Experimental Protocol: Pharmacokinetic Study in Piglets

Objective: To determine the pharmacokinetic profile of 4-MAA after a single intramuscular injection of metamizole.[1][10]

Methodology:

-

Subjects: Eight healthy male piglets.

-

Administration: A single dose of Metamizole (100 mg/kg) was administered intramuscularly.

-

Sampling: Blood samples were collected at predetermined time points from 0.25 to 48 hours post-administration.

-

Analysis: Plasma concentrations of 4-MAA were quantified using a validated analytical method (e.g., HPLC).

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and t1/2 were calculated from the plasma concentration-time data.

Caption: Experimental workflow for a typical pharmacokinetic study of 4-MAA.

Pharmacodynamics

The pharmacodynamic effects of 4-Methylaminoantipyrine hydrochloride are primarily analgesic and antipyretic.

-

Analgesia: It effectively increases the pain threshold in models of hyperalgesia. In a rat model of carrageenan-induced hyperalgesia, a 160 µ g/paw administration of 4-MAA increased the paw withdrawal threshold.[2]

-

Antipyresis: 4-MAA reduces fever induced by pyrogens. In rats with LPS-induced pyrexia, doses of 60, 90, and 120 mg/kg of 4-MAA were effective in reducing body temperature.[2] It has been shown to inhibit both PGE2-dependent and -independent fever.[2]

Toxicology

The toxicological profile of 4-Methylaminoantipyrine is closely associated with its parent compound, metamizole.

-

Hepatotoxicity: Studies on the LX-2 human liver cell line have shown that 4-MAA and 4-AA can induce dose-dependent decreases in cell viability.[12] At a concentration of 1000 µg/mL, both metabolites caused significant apoptosis, indicating a potential for liver cell damage.[8][12]

-

Agranulocytosis: A significant and life-threatening adverse effect associated with metamizole is agranulocytosis. This is thought to be an immune-mediated reaction involving drug-dependent anti-neutrophil antibodies.[11]

Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effects of 4-MAA on a human liver cell line (LX-2).[12]

Methodology:

-

Cell Culture: LX-2 cells are cultured under standard conditions.

-

Treatment: Cells are exposed to varying concentrations of 4-MAA (e.g., 100 and 1000 µg/mL) for a specified duration.

-

Viability Assay (MTT Assay):

-

MTT reagent is added to the cells.

-

Viable cells metabolize MTT into formazan crystals.

-

The crystals are solubilized, and the absorbance is measured, which is proportional to cell viability.

-

-

Apoptosis Assay: The degree of apoptosis is determined using methods such as flow cytometry with Annexin V/Propidium Iodide staining.

-

Data Analysis: Cell viability and apoptosis rates are compared between treated and untreated control groups.

Caption: Workflow for assessing the in vitro hepatotoxicity of 4-MAA.

Conclusion

4-Methylaminoantipyrine hydrochloride is a pharmacologically important active metabolite of metamizole, exerting potent analgesic and antipyretic effects primarily through the inhibition of COX enzymes. Its pharmacokinetic profile is characterized by rapid formation and a relatively short half-life in humans. While effective, its use necessitates careful consideration of its potential for hepatotoxicity and the risk of agranulocytosis associated with the parent compound. The provided data and protocols offer a foundation for further investigation into the therapeutic potential and safety profile of this compound.

References

- 1. universalbiologicals.com [universalbiologicals.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methylaminoantipyrine | C12H15N3O | CID 10618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of dipyrone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arpi.unipi.it [arpi.unipi.it]

- 7. Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Effects of Metamizole, 4-Methylaminoantipyrine, and 4-Aminoantipyrine on LX-2 Liver Cell Line Viability and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 4-Methylaminoantipyrine Hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the available spectroscopic and analytical data for 4-Methylaminoantipyrine hydrochloride (CAS: 856307-27-2), a primary active metabolite of the non-steroidal anti-inflammatory drug (NSAID) metamizole. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization and analysis of this compound.

Mass Spectrometry (MS) Data

Mass spectrometry data for 4-Methylaminoantipyrine (MAA), the free base of the hydrochloride salt, has been reported. The primary ionization method for analysis is electrospray ionization (ESI) in positive mode, yielding a protonated molecule [M+H]⁺. Gas chromatography-mass spectrometry (GC-MS) has also been used, providing fragmentation data.

| Parameter | Value | Source |

| LC-MS (ESI+) | ||

| Precursor Ion ([M+H]⁺) | m/z 218.2 | [1][2][3] |

| GC-MS Fragments | ||

| Major Fragments (m/z) | 56.0, 217.0, 83.0, 123.0, 42.0 | [4] |

| Instrument | HITACHI RMU-6E | [4] |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Data

Despite a comprehensive search of publicly available databases and scientific literature, detailed experimental ¹H NMR, ¹³C NMR, and IR spectroscopic data for 4-Methylaminoantipyrine hydrochloride could not be obtained. While some resources provide IR spectra for the related compound 4-Aminoantipyrine hydrochloride, this information is not directly applicable.[5][6][7] Researchers requiring this data may need to perform their own spectroscopic analyses or consult proprietary spectral databases.

Experimental Protocols

Quantification of 4-Methylaminoantipyrine in Human Plasma by LC-MS

A high-performance liquid chromatography-mass spectrometry (LC-MS) method has been developed and validated for the quantification of 4-Methylaminoantipyrine in human plasma.[1][2][3]

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of human plasma, add an internal standard (e.g., 4-isopropylantipyrine).

-

Perform liquid-liquid extraction of the analyte.

-

Evaporate the organic layer and reconstitute the residue for injection.

Chromatographic Conditions:

-

Column: Reverse-phase column

-

Mobile Phase: Isocratic elution

-

Injection Volume: Not specified in the abstract

Mass Spectrometric Detection:

-

Mode: Selected Ion Monitoring (SIM)

-

Ionization: Positive Ion Electrospray ([M+H]⁺)

-

Ions Monitored:

-

4-Methylaminoantipyrine: m/z 218.2

-

Internal Standard (4-isopropylantipyrine): m/z 231.3

-

-

Linear Range: 0.2 to 10.0 µg/mL

-

Lower Limit of Detection (LOD): 0.04 µg/mL

-

Recovery: Approximately 80%

Visualized Pathways and Workflows

Metabolic Pathway of Metamizole

4-Methylaminoantipyrine is a key active metabolite formed from the non-enzymatic hydrolysis of the prodrug metamizole in the gastrointestinal tract.[8][9] It is further metabolized in the liver by cytochrome P450 enzymes.[10][11]

Experimental Workflow for LC-MS Analysis

The following diagram illustrates the key steps in the analytical workflow for the quantification of 4-Methylaminoantipyrine from a biological matrix, as described in the provided protocol.

References

- 1. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Methylaminoantipyrine | C12H15N3O | CID 10618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Aminoantipyrine hydrochloride [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4‐methylaminoantipyrine - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Degradation Profile of 4-Methylamino antipyrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation profile of 4-Methylamino antipyrine hydrochloride. 4-Methylamino antipyrine (4-MAA), the primary active metabolite of the prodrug metamizole, is a pyrazolone derivative with analgesic, antipyretic, and weak anti-inflammatory properties.[1][2][3] A thorough understanding of its stability under various stress conditions is critical for the development of stable pharmaceutical formulations. This document summarizes the available data on its physicochemical properties, degradation pathways, and analytical methodologies for stability assessment. While specific thermal analysis data for the hydrochloride salt is limited in publicly available literature, this guide synthesizes information from studies on the free base, the parent compound metamizole, and related antipyrine derivatives to provide a likely degradation profile.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Methylamino antipyrine and its hydrochloride salt is essential for predicting its stability.

| Property | Value | Reference |

| Chemical Name | 1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one hydrochloride | [4] |

| Molecular Formula | C₁₂H₁₅N₃O · HCl | [5] |

| Molecular Weight | 253.73 g/mol | [5] |

| CAS Number | 856307-27-2 | [5] |

| Appearance | Solid | [6] |

| Melting Point (Free Base) | 50-53 °C | [7] |

| Solubility | Soluble in water | [6] |

Thermal Stability and Degradation Pathway

The primary degradation pathway of metamizole involves hydrolysis to 4-MAA.[8] Subsequent degradation of 4-MAA is understood to proceed via two main routes: N-demethylation and oxidation.[8] It is plausible that thermal stress can induce similar degradation pathways.

The proposed thermal degradation pathway for 4-Methylamino antipyrine is as follows:

Caption: Proposed degradation pathway of 4-Methylamino antipyrine.

Key Degradation Products

-

4-Amino antipyrine (AA): Formed through the N-demethylation of 4-MAA.[8]

-

4-Formylamino antipyrine (FAA): Results from the oxidation of the methylamino group of 4-MAA.[8]

Further degradation of these primary products may occur under more strenuous thermal conditions, leading to complex mixtures of smaller molecules.

Experimental Protocols

Forced degradation studies are essential to establish the inherent stability of a drug substance and to develop stability-indicating analytical methods.[9][10] The following are detailed methodologies for key experiments that should be performed to fully characterize the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a substance.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., aluminum or platinum).

-

Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Conduct the experiment under a controlled atmosphere, typically nitrogen, to assess thermal decomposition, and separately in an oxidative atmosphere (e.g., air or oxygen) to evaluate oxidative stability.

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition and the percentage of mass loss at different stages provide information on the thermal stability.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect thermal events such as decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Heating Program: Heat the sample and reference at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 300 °C).

-

Atmosphere: Typically conducted under an inert nitrogen atmosphere.

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic events that may indicate decomposition. The peak temperature and the area under the peak provide the melting point and the enthalpy of fusion, respectively.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products.

Methodology:

-

Forced Degradation Sample Preparation:

-

Thermal Stress: Expose solid this compound to dry heat (e.g., 80°C for 24 hours) and humid heat (e.g., 80°C with 75% RH for 24 hours).

-

Solution State Stress: Prepare solutions of the compound in acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (water) conditions, and heat (e.g., 60°C for 8 hours). Also, expose a solution to an oxidizing agent (e.g., 3% H₂O₂).

-

-

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Column Temperature: 30 °C.

-

-

Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method should be able to resolve the peaks of 4-MAA, AA, FAA, and any other observed degradation products.

Caption: Workflow for developing a stability-indicating HPLC method.

Summary and Recommendations

The thermal stability of this compound is a critical parameter for ensuring the quality, safety, and efficacy of pharmaceutical products containing this active metabolite. Based on the available literature, the primary thermal degradation pathways are likely to involve N-demethylation to 4-Amino antipyrine (AA) and oxidation to 4-Formylamino antipyrine (FAA).

It is strongly recommended that comprehensive thermal analysis, including TGA and DSC, be performed on this compound to obtain precise data on its decomposition temperature and thermal behavior. Furthermore, forced degradation studies coupled with a validated stability-indicating HPLC method are essential to definitively identify and quantify all potential thermal degradants. This will enable the development of robust formulations and the establishment of appropriate storage conditions.

References

- 1. akjournals.com [akjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences [science2016.lp.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medcraveonline.com [medcraveonline.com]

- 10. rjptonline.org [rjptonline.org]

Unveiling 4-Methylaminoantipyrine: A Historical and Technical Guide

Introduction

4-Methylaminoantipyrine (MAA), a significant player in the landscape of analgesic and antipyretic therapeutics, holds a unique position in pharmaceutical history. While not typically administered directly as a drug, it is the principal active metabolite of the widely used medication Metamizole (also known as Dipyrone). The therapeutic effects of Metamizole are largely attributable to the systemic presence of 4-Methylaminoantipyrine. This technical guide delves into the historical discovery, development, synthesis, and pharmacological profile of 4-Methylaminoantipyrine, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal molecule.

Historical Discovery and Development

The story of 4-Methylaminoantipyrine is intrinsically linked to the development of pyrazolone-based analgesics, a class of drugs that emerged in the late 19th century. The journey began with the synthesis of Antipyrine in 1883 by Ludwig Knorr.[1] This was followed by the development of Aminopyrine (Pyramidon), a more potent derivative.[2]

The existence of 4-Methylaminoantipyrine was first brought to light through early metabolic studies of these parent compounds. Seminal work in the mid-20th century on the fate of Aminopyrine in the human body identified 4-Methylaminoantipyrine as a key biotransformation product. These early investigations were crucial in understanding that the pharmacological activity of certain drugs is mediated through their metabolites. With the introduction of Metamizole (Dipyrone) in 1922, a more soluble and parenterally administrable pro-drug, the significance of 4-Methylaminoantipyrine as the primary active moiety was firmly established.[2] Metamizole is rapidly and non-enzymatically hydrolyzed to 4-Methylaminoantipyrine in the gastrointestinal tract, which is then absorbed and exerts its therapeutic effects.[3]

Synthesis of 4-Methylaminoantipyrine

The synthesis of 4-Methylaminoantipyrine is a multi-step process that typically begins with the synthesis of its precursor, 4-aminoantipyrine.

Synthesis of 4-Aminoantipyrine from Antipyrine

A common historical method for the synthesis of 4-aminoantipyrine involves the nitrosation of antipyrine followed by reduction.[4]

Experimental Protocol:

-

Nitrosation: Antipyrine is dissolved in a solution of sulfuric acid. A solution of sodium nitrite is then added, controlling the temperature to facilitate the formation of 4-nitroso-antipyrine.[4]

-

Reduction: The resulting 4-nitroso-antipyrine is then reduced to 4-aminoantipyrine. This can be achieved using a reducing agent such as a mixture of ammonium bisulfite and ammonium sulfite.[4]

-

Hydrolysis and Neutralization: The reaction mixture is then hydrolyzed with sulfuric acid and subsequently neutralized with ammonia to precipitate the 4-aminoantipyrine.[4]

-

Purification: The crude 4-aminoantipyrine is then purified by crystallization.[4]

Reaction Workflow for the Synthesis of 4-Aminoantipyrine

Caption: A flowchart illustrating the key steps in the synthesis of 4-aminoantipyrine from antipyrine.

Synthesis of 4-Methylaminoantipyrine from 4-Aminoantipyrine

One documented method for the synthesis of 4-Methylaminoantipyrine from 4-aminoantipyrine involves a formylation step followed by methylation and subsequent hydrolysis.[5]

Experimental Protocol:

-

Formylation: 4-Aminoantipyrine is reacted with formic acid to produce 4-(formamido)antipyrine.[5]

-

Methylation: The 4-(formamido)antipyrine is then methylated using a methylating agent such as dimethyl sulfate in basic conditions to yield 4-formyl-methylaminoantipyrine.[5]

-

Hydrolysis: The formyl group is removed by acid hydrolysis (e.g., with sulfuric acid) to yield 4-Methylaminoantipyrine.[5]

-

Purification: The final product is purified, for example, by column chromatography.[5]

Reaction Workflow for the Synthesis of 4-Methylaminoantipyrine

Caption: A flowchart outlining the synthesis of 4-Methylaminoantipyrine from 4-aminoantipyrine.

Pharmacological Profile

4-Methylaminoantipyrine exhibits potent analgesic, antipyretic, and weak anti-inflammatory properties.[3] Its pharmacological effects are mediated through a complex mechanism of action that involves multiple targets.

Pharmacokinetics

Following oral administration of Metamizole, 4-Methylaminoantipyrine is rapidly formed and absorbed, reaching peak plasma concentrations within 1-2 hours. It is then further metabolized in the liver to other metabolites, including 4-aminoantipyrine (AA), 4-formylaminoantipyrine (FAA), and 4-acetylaminoantipyrine (AAA).

| Parameter | Value | Species | Reference |

| Tmax (Peak Plasma Time) | 1-2 hours | Human | [6] |

| Half-life (t1/2) | 2.5 - 3.5 hours | Human | [6] |

| Bioavailability (from Metamizole) | ~85% | Human | [6] |

Mechanism of Action

The mechanism of action of 4-Methylaminoantipyrine is multifaceted and not fully elucidated. However, several key pathways have been identified.

-

Cyclooxygenase (COX) Inhibition: 4-Methylaminoantipyrine is known to inhibit COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and fever.[3] However, its mode of COX inhibition appears to differ from that of traditional non-steroidal anti-inflammatory drugs (NSAIDs), which may contribute to its different side-effect profile.[7][8] It has been suggested that MAA may act by sequestering radicals necessary for COX activity or by reducing the oxidative state of the enzyme.[7][8]

-

TRP Channel Modulation: 4-Methylaminoantipyrine has been shown to interact with Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1.[9] These channels are involved in the sensation of pain and temperature. The interaction of MAA with these channels is thought to contribute to its analgesic effects.

-

Endocannabinoid System: There is evidence to suggest that the analgesic effects of 4-Methylaminoantipyrine may also involve the endocannabinoid system.

Signaling Pathway of 4-Methylaminoantipyrine's Analgesic Action

Caption: A simplified diagram illustrating the key signaling pathways involved in the analgesic action of 4-Methylaminoantipyrine.

Experimental Protocols for Pharmacological Evaluation

The analgesic and anti-inflammatory properties of 4-Methylaminoantipyrine and its derivatives are typically evaluated using a battery of in vivo and in vitro assays.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This is a commonly used model to screen for peripheral analgesic activity.

Experimental Protocol:

-

Animal Model: Swiss albino mice are typically used.

-

Grouping: Animals are divided into control, standard (e.g., a known analgesic like diclofenac), and test groups.

-

Drug Administration: The test compound (4-Methylaminoantipyrine) is administered orally or intraperitoneally at various doses. The control group receives the vehicle, and the standard group receives the reference drug.

-

Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

Observation: The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

-

Data Analysis: The percentage inhibition of writhing is calculated for the test and standard groups relative to the control group. A significant reduction in the number of writhes indicates analgesic activity.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes.

Experimental Protocol:

-

Enzyme Source: Purified COX-1 and COX-2 enzymes are used.

-

Substrate: Arachidonic acid is used as the substrate for the COX enzymes.

-

Incubation: The test compound (4-Methylaminoantipyrine) at various concentrations is pre-incubated with the COX enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is measured using techniques such as enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated. This value provides a measure of the compound's COX inhibitory potency.[2]

Conclusion

4-Methylaminoantipyrine, born from the rich history of pyrazolone chemistry, stands as a testament to the importance of understanding drug metabolism. As the primary active metabolite of Metamizole, it is responsible for the potent analgesic and antipyretic effects that have made its parent drug a clinical mainstay in many parts of the world. A thorough understanding of its historical discovery, synthesis, and complex pharmacological profile is essential for researchers and clinicians working in the fields of pain management and drug development. Future research may further elucidate its nuanced mechanisms of action, potentially paving the way for the development of new therapeutics with improved efficacy and safety profiles.

References

- 1. Pyrazolone - Wikipedia [en.wikipedia.org]

- 2. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. CN105801487A - Preparation method of 4-methylaminoantipyrine - Google Patents [patents.google.com]

- 6. ajphr.com [ajphr.com]

- 7. Inhibition of cyclooxygenases by dipyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Cyclooxygenases by Dipyrone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The TRPA1 channel mediates the analgesic action of dipyrone and pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 4-Methylaminoantipyrine Hydrochloride Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylaminoantipyrine hydrochloride (4-MAA HCl) is the primary active metabolite of the widely used non-opioid analgesic and antipyretic drug, metamizole (also known as dipyrone).[1][2] Following oral administration, metamizole is rapidly hydrolyzed in the gastrointestinal tract to 4-methylaminoantipyrine (4-MAA), which is then absorbed and is responsible for the majority of the pharmacological effects.[1][2] This technical guide provides a comprehensive review of the existing research on 4-MAA hydrochloride, focusing on its synthesis, analytical methods, pharmacology, and toxicology. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Synthesis and Chemical Properties

The synthesis of 4-Methylaminoantipyrine can be achieved through various methods, with a common approach involving the methylation of 4-aminoantipyrine. One patented method describes a one-step synthesis using dimethyl carbonate as a methylating agent in an ionic liquid medium.[3]

A more traditional industrial synthesis route starts from 4-aminoantipyrine, which is first formylated with formic acid. The resulting 4-(formamido group) phenazone is then methylated using dimethyl sulfate under basic conditions to produce 4-formyl novalgin. The final step involves the removal of the formyl group via acid hydrolysis to yield 4-methylaminoantipyrine.[3]

The precursor, 4-aminoantipyrine, can be synthesized from antipyrine through a process of nitrosation followed by reduction and hydrolysis.[4]

Chemical Structure:

Caption: Chemical Structure of 4-Methylaminoantipyrine.

Analytical Methodology

Accurate quantification of 4-MAA in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the most common and sensitive method for this purpose.[5][6]

Table 1: LC-MS Method for Quantification of 4-MAA in Human Plasma[5]

| Parameter | Value |

| Extraction Method | Liquid-liquid extraction |

| Chromatographic Column | Reverse phase |

| Mobile Phase | Isocratic |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Ion Monitored (m/z) | [M+H]+, 218.2 |

| Internal Standard | 4-isopropylantipyrine (m/z 231.3) |

| Linear Range | 0.2 to 10.0 µg/mL |

| Lower Limit of Detection | 0.04 µg/mL |

| Recovery | 80% |

Experimental Protocol: Quantification of 4-MAA in Human Plasma by LC-MS[5]

-

Sample Preparation:

-

To 100 µL of human plasma, add the internal standard (4-isopropylantipyrine).

-

Perform liquid-liquid extraction using an appropriate organic solvent.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Inject the reconstituted sample into the LC-MS system.

-

Separate the analyte on a reverse-phase column using an isocratic mobile phase.

-

-

Mass Spectrometric Detection:

-

Analyze the eluent using a mass spectrometer in selected ion monitoring (SIM) mode.

-

Monitor the [M+H]+ ions for 4-MAA (m/z 218.2) and the internal standard (m/z 231.3).

-

-

Quantification:

-

Construct a calibration curve using known concentrations of 4-MAA.

-

Determine the concentration of 4-MAA in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Caption: Workflow for LC-MS quantification of 4-MAA.

Pharmacology

4-MAA exhibits analgesic, antipyretic, and weak anti-inflammatory properties.[7] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain, fever, and inflammation.[7][8]

Mechanism of Action: COX Inhibition

4-MAA and its metabolite, 4-aminoantipyrine (AA), are known to inhibit COX enzymes.[1] However, the exact nature of this inhibition is complex and may differ from that of traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9] Some studies suggest that metamizole's metabolites may not act as classical competitive inhibitors at the active site of COX but rather "redirect" prostaglandin synthesis.[10]

Caption: Inhibition of the Prostaglandin Synthesis Pathway by 4-MAA.

Alternative Mechanisms of Action

Beyond COX inhibition, other mechanisms have been proposed to contribute to the analgesic effects of 4-MAA. These include:

-

Activation of the opioidergic and cannabinoid systems: The analgesic effects may be partly mediated through the activation of these endogenous pain-modulating systems.[9][11]

-

Inhibition of COX-3: Some evidence suggests that metamizole may preferentially inhibit the COX-3 isoform, which is primarily found in the central nervous system.[1][11]

-

Modulation of ion channels: The anti-hyperalgesic effect of 4-MAA may be mediated by the opening of ATP-sensitive potassium channels.[1]

Pharmacokinetics

4-MAA is the major active metabolite of metamizole and its pharmacokinetic profile has been studied in various species.

Table 2: Pharmacokinetic Parameters of 4-Methylaminoantipyrine (MAA)

| Species | Dose & Route | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | Bioavailability | Reference |

| Human | 500 mg, oral (as Dipyrone) | 1.2 - 2.0 | - | 2.6 - 3.5 | 85% (as MAA) | [1] |

| Dog | 25 mg/kg, IV (as Dipyrone) | - | 174.84 - 238.29 | 11.25 - 44.44 | - | [12][13] |

| Sheep | 20 mg/kg, IV (as Metamizole) | - | - | - | - | [14][15] |

| Piglets | 100 mg/kg, IM (as Metamizole) | - | 47.59 | 8.57 | - | [7][16] |

| Calves | 40 mg/kg, IV (as Metamizole) | - | - | 6.23 | - | [17] |

Note: Pharmacokinetic parameters can vary significantly based on factors such as age, health status, and genetics.

Metabolism

Metamizole is a prodrug that is non-enzymatically hydrolyzed to 4-MAA.[2] 4-MAA is then further metabolized in the liver by cytochrome P450 enzymes to other metabolites, including 4-aminoantipyrine (AA), which also possesses analgesic properties, and inactive metabolites such as 4-formylaminoantipyrine (FAA) and 4-acetylaminoantipyrine (AAA).[1][2]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. mdpi.com [mdpi.com]

- 3. CN105801487A - Preparation method of 4-methylaminoantipyrine - Google Patents [patents.google.com]

- 4. CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method of synthesis process of 4-amino antipyrine product and preparation method - Google Patents [patents.google.com]

- 5. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]

- 9. Metamizole in the Management of Musculoskeletal Disorders: Current Concept Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. journals.pan.pl [journals.pan.pl]

- 12. Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. arpi.unipi.it [arpi.unipi.it]

- 15. researchgate.net [researchgate.net]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. journals.plos.org [journals.plos.org]

Methodological & Application

Application Notes and Protocols: Using 4-Methylaminoantipyrine Hydrochloride as a Derivatization Agent for HPLC Analysis of Phenolic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly within the pharmaceutical and environmental sciences. However, the analysis of certain compounds can be challenging due to their low volatility, lack of a suitable chromophore for UV detection, or poor chromatographic retention. Chemical derivatization is a technique used to overcome these limitations by chemically modifying the analyte to enhance its detectability and chromatographic behavior.

The underlying principle involves the oxidative coupling of the derivatizing agent with phenolic compounds in an alkaline medium, typically in the presence of an oxidizing agent like potassium ferricyanide, to produce a colored antipyrine dye[1][3]. This derivative exhibits strong absorbance in the visible region, significantly enhancing the sensitivity of detection by HPLC with a UV-Vis detector.

Principle of Derivatization

The derivatization reaction is based on the electrophilic substitution of the phenol by the aminopyrine reagent. In an alkaline environment, the phenol exists in its phenolate form, which is more susceptible to electrophilic attack. The 4-amino group of the antipyrine molecule, in the presence of an oxidizing agent, forms a reactive intermediate that couples with the phenol at the para-position. If the para-position is substituted, the reaction may occur at an ortho-position, though with a lower yield[1]. The resulting product is a colored quinoneimine dye that can be readily analyzed by HPLC.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization of phenolic compounds with 4-Methylaminoantipyrine hydrochloride and subsequent HPLC analysis.

Reagents and Materials

-

4-Methylaminoantipyrine hydrochloride (analytical standard)

-

Phenol (or other phenolic compounds of interest)

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Ammonium hydroxide (NH₄OH) or other suitable alkaline buffer

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

Volumetric flasks and other standard laboratory glassware

Preparation of Solutions

-

Standard Stock Solution of Phenol (1000 µg/mL): Accurately weigh 100 mg of phenol and dissolve it in 100 mL of HPLC-grade water.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with HPLC-grade water to desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

4-Methylaminoantipyrine Hydrochloride Solution (2% w/v): Dissolve 200 mg of 4-Methylaminoantipyrine hydrochloride in 10 mL of HPLC-grade water. Prepare this solution fresh daily.

-